molecular formula C7H11NO3 B15410888 L-Proline, 3-ethyl-5-oxo-, (3S)- CAS No. 531539-38-5

L-Proline, 3-ethyl-5-oxo-, (3S)-

Cat. No.: B15410888
CAS No.: 531539-38-5
M. Wt: 157.17 g/mol
InChI Key: ILTNXOUXOHNVPK-NJGYIYPDSA-N
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Description

L-Proline, 3-ethyl-5-oxo-, (3S)- is a nonproteinogenic proline derivative characterized by an ethyl substituent at the 3-position and a ketone group at the 5-position. Its stereochemistry at the 3-position (S-configuration) is critical for its biological interactions. For instance, (3S)-methyl-L-proline, a structurally similar compound, is synthesized via pyrroline-5-carboxylate reductase (P5CR) enzymes using L-isoleucine as a precursor . The ethyl variant likely follows an analogous pathway, substituting L-isoleucine with a bulkier precursor to accommodate the ethyl group. This compound is hypothesized to serve as a specialized building block in natural products, akin to (3S)-methyl-L-proline in cyclohexadepsipeptides like DTXs and ISDs .

Properties

CAS No.

531539-38-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2S,3S)-3-ethyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-2-4-3-5(9)8-6(4)7(10)11/h4,6H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,6-/m0/s1

InChI Key

ILTNXOUXOHNVPK-NJGYIYPDSA-N

Isomeric SMILES

CC[C@H]1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CCC1CC(=O)NC1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Notes on Contradictions and Limitations

  • Data Gaps : Direct studies on L-proline, 3-ethyl-5-oxo-, (3S)- are sparse; most insights are extrapolated from methyl or hydroxy analogs.

Preparation Methods

Reaction Pathway and Optimization

  • Protection of the Amino Group : 4-Hydroxy-L-proline is first protected as its tert-butyloxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps.
  • Oxidation to a Ketone Intermediate : The 4-hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or similar reagents, yielding Boc-protected 4-oxo-L-proline.
  • Grignard Addition for Ethyl Introduction : Treatment with ethylmagnesium bromide selectively adds to the ketone, forming a tertiary alcohol with retention of stereochemistry at the 4-position.
  • Reduction and Cyclization : Catalytic hydrogenation reduces the ketone to a secondary alcohol, followed by acidic deprotection to induce cyclization, forming the pyrrolidine ring.
  • Introduction of the 5-Oxo Group : Oxidation of the 5-position using Jones reagent or pyridinium chlorochromate installs the ketone moiety, yielding the target compound.

Key Data :

  • Yield: ~45–50% over five steps.
  • Stereochemical Outcome: >98% enantiomeric excess (ee) for the (3S)-configuration, ensured by the chiral integrity of 4-hydroxy-L-proline.

Asymmetric Alkylation Using Chiral Sulfone Auxiliaries

Karoyan and Chassaing developed an asymmetric synthesis of 3-alkylprolines via a chiral sulfone-mediated alkylation, adaptable to ethyl substitution.

Synthetic Sequence

  • Sulfone Installation : L-Serine is converted to a cyclic sulfone auxiliary, establishing a rigid framework for stereocontrol.
  • Alkylation with Ethyl Groups : Reaction with ethyl iodide in the presence of a base introduces the ethyl substituent with high diastereoselectivity (dr = 95:5).
  • Sulfone Removal and Cyclization : Reductive cleavage of the sulfone with sodium amalgam releases the thiol group, which undergoes spontaneous cyclization to form the pyrrolidine ring.
  • Oxidation to 5-Oxo-Proline : Selective oxidation at the 5-position using ruthenium trichloride and sodium periodate completes the synthesis.

Key Data :

  • Yield: 60–65% over four steps.
  • Diastereomeric Ratio: 95:5 in favor of the (3S,5R)-isomer.

Cross-Metathesis and Aza-Michael Reaction Strategy

A modern approach employing olefin cross-metathesis and aza-Michael cyclization, as reported by Liu et al., provides a versatile route to trans-5-substituted prolines.

Stepwise Methodology

  • Copper-Catalyzed Allylation : L-Serine is allylated using a copper(I)-catalyzed reaction with ethyl vinyl ketone, forming a γ,δ-unsaturated amino acid.
  • Cross-Metathesis : The terminal alkene undergoes cross-metathesis with ethyl acrylate in the presence of a Grubbs catalyst, extending the carbon chain.
  • Hydrogenation and Aza-Michael Cyclization : Hydrogenation of the double bond is followed by an acid-catalyzed aza-Michael reaction, which cyclizes the intermediate into the pyrrolidine ring with simultaneous ketone installation at the 5-position.

Key Data :

  • Yield: 55–60% over three steps.
  • Diastereoselectivity: ≥96:4 for the trans-5-substituted product.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Stereoselectivity
Chiral Pool Synthesis 4-Hydroxy-L-proline Oxidation, Grignard, Cyclization 45–50% >98% ee
Asymmetric Alkylation L-Serine Sulfone alkylation, Cyclization 60–65% dr = 95:5
Cross-Metathesis/Aza-Michael L-Serine Allylation, Metathesis, Cyclization 55–60% dr ≥96:4

Advantages and Limitations :

  • Chiral Pool : High stereochemical fidelity but requires multiple oxidation steps.
  • Asymmetric Alkylation : Excellent diastereocontrol but involves toxic reagents (e.g., sodium amalgam).
  • Cross-Metathesis : Modular and scalable but dependent on expensive catalysts.

Industrial-Scale Purification Techniques

The patent literature highlights the importance of acid addition salts for purifying proline derivatives. For (3S)-3-ethyl-5-oxo-L-proline, crystallization as its L-pyroglutamic acid salt in ethyl acetate achieves >90% purity, critical for pharmaceutical applications.

Q & A

Q. What are the primary biochemical pathways involving L-proline derivatives, and how can their metabolic flux be quantified experimentally?

L-Proline derivatives participate in redox balancing, collagen synthesis, and stress response pathways. To quantify metabolic flux, use isotopic labeling (e.g., ¹³C-L-proline) coupled with LC-MS to track incorporation into downstream metabolites like hydroxyproline or glutamate. Kinetic parameters (e.g., VmaxV_{max}, KmK_m) for transporters or enzymes can be determined via Michaelis-Menten assays under varied substrate concentrations . For tissue-specific analysis, microdialysis paired with HPLC provides spatial resolution .

Q. How can researchers validate the structural role of L-proline analogs in peptide conformation?

Circular dichroism (CD) spectroscopy and X-ray crystallography are critical for assessing conformational rigidity introduced by L-proline derivatives. For example, CD can detect polyproline helices in collagen-mimetic peptides, while crystallography reveals steric effects of 3-ethyl or 5-oxo modifications. Computational modeling (e.g., molecular dynamics simulations) predicts stability changes caused by substitutions .

Q. What methods are recommended for detecting and quantifying L-proline derivatives in biological matrices?

Derivatization with ninhydrin or fluorescamine enhances UV/Vis or fluorescence detection in HPLC. For higher sensitivity, use LC-MS/MS with multiple reaction monitoring (MRM) targeting specific fragmentation patterns (e.g., m/z transitions for 3-ethyl-5-oxo-L-proline). Bradford assays (modified for proline-rich samples) quantify total protein-bound proline .

Advanced Research Questions

Q. How do glucose availability and redox stress regulate L-proline metabolism in eukaryotic systems?

Glucose deprivation upregulates L-proline catabolism via PRODH (proline dehydrogenase), shifting energy production to the TCA cycle. Monitor real-time changes using Seahorse extracellular flux analyzers to measure oxygen consumption rates (OCR) under glucose-free conditions. RNA-seq or CRISPR-Cas9 knockout models can identify glucose-responsive transcription factors (e.g., HIF-1α) regulating PRODH expression .

Q. What experimental strategies resolve contradictions in substrate specificity data for L-proline transporters?

Conflicting substrate affinities (e.g., L-alanine vs. L-proline competition in Trypanosoma cruzi) require dual-radiotracer assays (³H-proline + ¹⁴C-alanine) to distinguish competitive vs. non-competitive inhibition. Heterologous expression of putative transporters (e.g., TbAAT genes in Xenopus oocytes) with electrophysiological profiling (voltage-clamp) clarifies ion dependence and specificity .

Q. How can researchers investigate the neuropharmacological effects of elevated L-proline in animal models?

Use Prodh-deficient mice to mimic endogenous L-proline accumulation. Electrophysiological recordings (patch-clamp) in hippocampal slices reveal GABA-ergic transmission deficits. Behavioral assays (e.g., Morris water maze) assess cognitive impacts. Pharmacological rescue with GABA receptor agonists (e.g., muscimol) confirms target specificity .

Q. What synthetic biology approaches enable selective incorporation of non-canonical L-proline analogs into therapeutic peptides?

Engineer prolyl-tRNA synthetases via directed evolution to accept analogs like 3-ethyl-5-oxo-L-proline. Combine with cell-free protein synthesis systems to screen incorporation efficiency. Mass spectrometry (MALDI-TOF) verifies site-specific modifications in peptides like echinocandins .

Methodological Best Practices

Q. How should researchers design statistically robust studies on L-proline-mediated stress responses in plants?

Employ factorial designs with controlled environmental stressors (e.g., drought, salinity). Use ANOVA with post-hoc Tukey tests to compare proline accumulation across treatments. Include biological triplicates and normalize data to fresh weight or chlorophyll content to account for biomass variation .

Q. What ethical and biosafety considerations apply when studying L-proline analogs in in vivo models?

Obtain IACUC approval for animal studies, specifying endpoints for neurological assessments. For genetic modifications (e.g., RNAi knockdown), include off-target effect controls (e.g., scrambled shRNA). Use BSL-2 protocols when handling pathogenic trypanosomatids in transport studies .

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